molecular formula C10H10INO3 B2823082 (R)-5-(Hydroxymethyl)-3-(4-iodophenyl)oxazolidin-2-one CAS No. 252330-13-5

(R)-5-(Hydroxymethyl)-3-(4-iodophenyl)oxazolidin-2-one

Cat. No.: B2823082
CAS No.: 252330-13-5
M. Wt: 319.098
InChI Key: KECRHMULLZOXQY-SECBINFHSA-N
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Description

(R)-5-(Hydroxymethyl)-3-(4-iodophenyl)oxazolidin-2-one is a useful research compound. Its molecular formula is C10H10INO3 and its molecular weight is 319.098. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Agent Synthesis

This compound has been utilized in the synthesis of U-100592 and U-100766, two oxazolidinone antibacterial agents targeted for the treatment of multidrug-resistant Gram-positive bacterial infections. These agents demonstrate potent in vitro and in vivo activities against strains of staphylococci, streptococci, and enterococci, similar to vancomycin, and also show potent activity against Mycobacterium tuberculosis. The novel and practical asymmetric synthesis method employed for these compounds uses (R)-5-(hydroxymethyl)-2-oxazolidinone as a key intermediate, highlighting its importance in the development of new antibacterial solutions (Brickner et al., 1996).

Chiral Auxiliary for Stereoselective Synthesis

This compound serves as a chiral auxiliary in the stereoselective synthesis of various pharmacologically relevant molecules. For instance, it has been used effectively for conjugate additions to attached α,β-unsaturated N-acyl moieties, demonstrating its utility in the asymmetric synthesis of antifungal and antibacterial compounds (Davies et al., 1999).

Properties

IUPAC Name

(5R)-5-(hydroxymethyl)-3-(4-iodophenyl)-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10INO3/c11-7-1-3-8(4-2-7)12-5-9(6-13)15-10(12)14/h1-4,9,13H,5-6H2/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KECRHMULLZOXQY-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC=C(C=C2)I)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](OC(=O)N1C2=CC=C(C=C2)I)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.